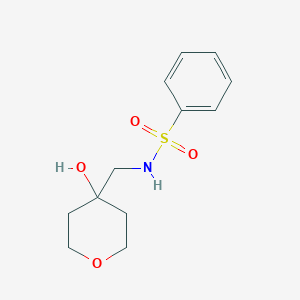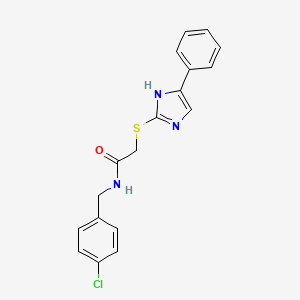![molecular formula C15H18N2O5 B2725772 13-Amino-2,3,5,6,8,9-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinolin-15-ol CAS No. 1415562-58-1](/img/structure/B2725772.png)
13-Amino-2,3,5,6,8,9-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinolin-15-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“13-Amino-2,3,5,6,8,9-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinolin-15-ol” is a chemical compound with the CAS Number: 1415562-58-1 . It has a molecular weight of 306.32 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18N2O5/c16-15-9-12(18)10-7-13-14(8-11(10)17-15)22-6-4-20-2-1-19-3-5-21-13/h7-9H,1-6H2,(H3,16,17,18) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
NMR Chemical Shifts and Protein Structure Analysis
- Research has shown that NMR chemical shifts, especially 1H, 13C, and 15N, can be crucial in understanding the structure and interactions of peptides and proteins, including those related to quinoline derivatives. This study provides insights into the nearest-neighbor effects on chemical shifts, significant for structural analysis in scientific research D. Wishart et al., 1995.
Synthesis of Quinoxaline Derivatives
- The electrochemical dehydrogenative cross-coupling method has been applied for the synthesis of 3-aminoquinoxalinones from quinoxalin-2(1H)-ones and amines, demonstrating the synthetic versatility of quinoline derivatives in chemical research Ke‐Jing Li et al., 2018.
Conformationally Homogeneous Cyclic Tetrapeptides
- Cyclic tetrapeptides, incorporating beta amino acids, create novel rigid scaffolds that are significant in scientific research for mimicking protein-protein interactions and developing new therapeutic agents. This study outlines the importance of cyclic peptides in exploring three-dimensional structures for drug development M. Glenn et al., 2003.
Biological Activities and Applications
Fungal Cyclic Peptides
- Fungal cyclic peptides exhibit a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic effects. These compounds represent a significant area of scientific research with potential applications in developing new therapeutic agents Xiaohan Wang et al., 2017.
G-Quadruplex Ligands
- A macrocyclic oligoamide derived from 8-amino-2-quinoline carboxylic acid demonstrates strong stabilization of the human telomeric G-quadruplex, highlighting the role of quinoline derivatives in targeting DNA structures for cancer therapy Pravin S. Shirude et al., 2007.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively. The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
16-amino-2,5,8,11-tetraoxa-15-azatricyclo[10.8.0.014,19]icosa-1(12),13,16,19-tetraen-18-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c16-15-9-12(18)10-7-13-14(8-11(10)17-15)22-6-4-20-2-1-19-3-5-21-13/h7-9H,1-6H2,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYYSSXUCRHDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=C3C(=C2)NC(=CC3=O)N)OCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Imino-2',4-dioxo-1',2'-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B2725689.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2725690.png)

![N-(5-Oxaspiro[3.5]nonan-8-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2725693.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzamide](/img/structure/B2725694.png)
![3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2725695.png)
![5-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2725696.png)
![[4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine](/img/structure/B2725697.png)
![1-(2-Methoxyethyl)-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2725698.png)


![2-[4-(Octyloxy)phenyl]thiophene](/img/structure/B2725704.png)


